6-Hydroxy-7-nitro-1-indanone

Thermal Analysis Crystallinity Solid-State Chemistry

Select 6-Hydroxy-7-nitro-1-indanone for your advanced heterocyclic synthesis. This specific ortho-nitro-hydroxy regioisomer is essential for constructing tricyclic pharmaceutical cores, as documented in patent literature. Its high crystallinity (mp 218-220°C) simplifies purification, while low aqueous solubility (0.41 g/L) ensures anhydrous reaction compatibility. The enhanced phenolic acidity enables selective O-functionalization under mild conditions, a key advantage over mono-substituted analogs. Ensure your melatonin receptor agonist and indanone-derivative programs benefit from unmatched regiochemical precision and thermal robustness.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 85515-22-6
Cat. No. B184701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-7-nitro-1-indanone
CAS85515-22-6
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2[N+](=O)[O-])O
InChIInChI=1S/C9H7NO4/c11-6-3-1-5-2-4-7(12)9(8(5)6)10(13)14/h2,4,12H,1,3H2
InChIKeyOMSIDHRDOFJRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-7-nitro-1-indanone (CAS 85515-22-6): Core Identity and Sourcing Baseline for the Ortho-Nitro-Hydroxy Indanone Scaffold


6-Hydroxy-7-nitro-1-indanone (CAS 85515-22-6, C₉H₇NO₄, MW 193.16) is a bicyclic indanone derivative characterized by a hydroxyl group at the 6-position and a nitro group at the 7-position . This specific ortho-nitro-hydroxy substitution pattern imparts a set of distinct physicochemical properties—including elevated melting point, low aqueous solubility, and modified acidity—that are not observed in its simpler hydroxyl or nitro analogs [1]. Its primary documented industrial and scientific role is as a critical intermediate, specifically highlighted in patent literature for the synthesis of tricyclic melatonin analogs and other bicyclic pharmaceutical cores [2].

Why Simple Indanone Analogs Cannot Substitute for 6-Hydroxy-7-nitro-1-indanone (CAS 85515-22-6) in Precise Synthesis


Substitution with non-nitro or non-hydroxy indanone analogs is not feasible for applications requiring this specific regioisomer due to the synergistic electronic and steric effects of the ortho-nitro-hydroxy pair. Unlike 6-hydroxy-1-indanone (CAS 62803-47-8) or 7-nitro-1-indanone (CAS 183061-37-2) alone, the dual substitution in 6-hydroxy-7-nitro-1-indanone significantly alters its hydrogen-bonding capacity and electrophilic character, which are essential for its designated role as a key intermediate in the construction of tricyclic frameworks [1]. For instance, the compound's unique melting point (218-220 °C) and low water solubility (0.41 g/L) are direct consequences of this substitution pattern, which would not be replicated by a simple mixture of the two mono-functionalized precursors . Furthermore, the specific regiochemistry is critical for the subsequent chemical transformations described in its primary patent applications, where the ortho relationship between the hydroxyl and nitro groups is a necessary structural motif for downstream cyclization reactions [2].

6-Hydroxy-7-nitro-1-indanone (85515-22-6): Direct Evidence of Functional Differentiation from In-Class Analogs


Enhanced Thermal Stability via Ortho-Substitution: Melting Point Comparison with Mono-Functional Analogs

The introduction of the ortho-nitro-hydroxy motif in 6-hydroxy-7-nitro-1-indanone results in a substantially higher melting point compared to its non-nitro analog, 6-hydroxy-1-indanone. This is attributed to enhanced intermolecular hydrogen bonding and stronger crystal lattice forces [1].

Thermal Analysis Crystallinity Solid-State Chemistry

Markedly Reduced Aqueous Solubility: A Critical Factor for Reaction Media Selection

The presence of both a hydrophobic nitro group and an intramolecularly hydrogen-bonded hydroxyl group dramatically reduces the aqueous solubility of 6-hydroxy-7-nitro-1-indanone. This is a stark contrast to the behavior of simple 6-hydroxy-1-indanone, which exhibits some water miscibility [1].

Solubility Preformulation Reaction Engineering

Altered Phenolic Acidity: Evidence from Fundamental Physicochemical Studies

The intramolecular hydrogen bond formed between the ortho-hydroxyl and carbonyl groups in indanones is significantly strengthened by the electron-withdrawing nitro substituent. This results in a measurable shift in the phenolic acid strength compared to non-nitro or meta-substituted analogs [1].

Acid Dissociation Constant pKa Hydrogen Bonding

Validated Synthetic Utility as a Key Intermediate in Patented Melatonin Analogs

6-Hydroxy-7-nitro-1-indanone is explicitly claimed as a starting material in the synthesis of tricyclic compounds with therapeutic potential for sleep disorders. Its ortho-nitro-hydroxy substitution pattern is essential for constructing the fused ring systems described in the patent [1].

Medicinal Chemistry Patent Synthesis Heterocyclic Chemistry

6-Hydroxy-7-nitro-1-indanone (85515-22-6): Optimized Use Cases Stemming from Quantified Differentiation


Multi-Step Synthesis of Tricyclic Pharmaceutical Cores Requiring High-Temperature Stability

In synthetic sequences that involve high-temperature or prolonged reaction conditions, 6-hydroxy-7-nitro-1-indanone is the preferred starting material. Its melting point, which is approximately 63 °C higher than that of 6-hydroxy-1-indanone, provides a more robust solid-state reagent that is less prone to thermal degradation or melting-induced decomposition during the initial stages of a reaction . This thermal stability is particularly advantageous in the construction of the tricyclic frameworks described in patent EP1199304A1, where the integrity of the starting material is crucial for high-yielding cyclization steps [1].

Organic Solvent-Based Reaction Systems Where Water Must Be Excluded

The extremely low aqueous solubility of 6-hydroxy-7-nitro-1-indanone (0.41 g/L) makes it an ideal candidate for reactions that are water-sensitive or require strictly anhydrous conditions . Unlike more water-soluble analogs, this compound will not introduce significant moisture into the reaction mixture and is easily partitioned into organic phases during workup. This property is critical for reactions involving moisture-sensitive reagents such as Grignard or organolithium compounds, which are common in the elaboration of the indanone core [2].

Base-Catalyzed Functionalization of the Phenolic Hydroxyl Group

The enhanced acidity of the 6-hydroxyl proton, a direct consequence of the ortho-nitro group's electron-withdrawing effect and strong intramolecular hydrogen bonding, makes 6-hydroxy-7-nitro-1-indanone uniquely suited for selective base-catalyzed reactions . This includes alkylation, acylation, or sulfonation at the oxygen atom under milder conditions than would be required for less acidic analogs like 6-hydroxy-1-indanone. This selectivity is paramount for researchers aiming to modify the hydroxyl group without affecting other parts of the molecule, thereby streamlining the synthesis of more complex derivatives.

Crystallization-Driven Purification Protocols for High-Purity Intermediates

Due to its high crystallinity, as evidenced by its sharp and elevated melting point of 218-220 °C, 6-hydroxy-7-nitro-1-indanone is highly amenable to purification by recrystallization . This is a significant advantage over lower-melting or amorphous analogs, which may require more costly and time-consuming chromatographic methods to achieve the same level of purity. For researchers or procurement specialists, this translates to a more efficient and scalable process for obtaining a high-quality building block, thereby reducing downstream contamination and improving the yield of subsequent synthetic steps.

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